molecular formula C11H18O3Si B14471778 Acetic acid;benzyl-hydroxy-dimethylsilane CAS No. 71958-71-9

Acetic acid;benzyl-hydroxy-dimethylsilane

Cat. No.: B14471778
CAS No.: 71958-71-9
M. Wt: 226.34 g/mol
InChI Key: FIAFWZJIPCRGIR-UHFFFAOYSA-N
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Description

Acetic acid;benzyl-hydroxy-dimethylsilane is a compound that combines the properties of acetic acid and benzyl-hydroxy-dimethylsilane Acetic acid is a simple carboxylic acid known for its use in vinegar, while benzyl-hydroxy-dimethylsilane is a silane compound with a benzyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;benzyl-hydroxy-dimethylsilane typically involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and yield. The final product is typically purified through distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;benzyl-hydroxy-dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyl ketone or benzaldehyde.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Acetic acid;benzyl-hydroxy-dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of acetic acid;benzyl-hydroxy-dimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and silane groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar structure but lacks the silane group.

    Dimethylchlorosilane: Contains the silane group but lacks the benzyl and hydroxyl groups.

    Benzyl chloride: Contains the benzyl group but lacks the hydroxyl and silane groups.

Uniqueness

Acetic acid;benzyl-hydroxy-dimethylsilane is unique due to the presence of both the benzyl and silane groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

71958-71-9

Molecular Formula

C11H18O3Si

Molecular Weight

226.34 g/mol

IUPAC Name

acetic acid;benzyl-hydroxy-dimethylsilane

InChI

InChI=1S/C9H14OSi.C2H4O2/c1-11(2,10)8-9-6-4-3-5-7-9;1-2(3)4/h3-7,10H,8H2,1-2H3;1H3,(H,3,4)

InChI Key

FIAFWZJIPCRGIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(CC1=CC=CC=C1)O

Origin of Product

United States

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